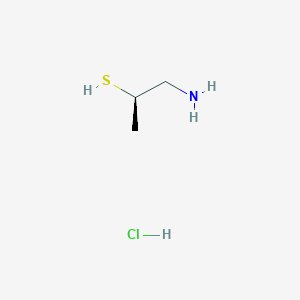

(2R)-1-Aminopropane-2-thiol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-1-Aminopropane-2-thiol;hydrochloride, commonly known as cysteamine hydrochloride, is a small molecule drug that has been used for various clinical applications. It is a potent antioxidant and has been used to treat various diseases such as cystinosis, a rare genetic disease characterized by the accumulation of cystine crystals in various organs of the body.

Aplicaciones Científicas De Investigación

Synthesis and Optical Resolution

(2R)-1-Aminopropane-2-thiol;hydrochloride has been utilized in the synthesis of optically active compounds. Studies have demonstrated methods to obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolutions, indicating its role in the preparation of enantiomerically pure substances. Such processes involve the use of (2R)-1-Aminopropane-2-thiol;hydrochloride in crystallization techniques to achieve high optical purities, highlighting its significance in pharmaceutical synthesis and chiral chemistry (Shiraiwa et al., 2006), (Shiraiwa et al., 2003).

Nanoparticle Functionalization

In nanotechnology, (2R)-1-Aminopropane-2-thiol;hydrochloride serves as a stabilizing agent for gold nanoparticles (AuNPs). Studies have shown that amino and sulfonate ending groups thiols, including (2R)-1-Aminopropane-2-thiol;hydrochloride, can be used to obtain hydrophilic AuNPs with tunable surface charges. These nanoparticles are characterized for their interface properties and potential biomedical applications, such as in drug delivery systems and therapeutic agents (Venditti et al., 2022).

Molecular Complexes and Coordination Chemistry

Research has also delved into the synthesis of molecular complexes using (2R)-1-Aminopropane-2-thiol;hydrochloride. For instance, the compound has been used in the creation of mixed N3S(thiolate) ligand complexes with iron(II), which are studied for their magnetic properties and potential applications in materials science. These complexes demonstrate the versatility of (2R)-1-Aminopropane-2-thiol;hydrochloride in forming structures with significant physicochemical properties (Krishnamurthy et al., 2005).

Quantum Dot Surface Modification

In the field of optoelectronics, (2R)-1-Aminopropane-2-thiol;hydrochloride has been applied to modify the surface of semiconductor quantum dots (QDs), enhancing their colloidal stability and fluorescence quantum yield in aqueous phase transfer processes. This underscores its utility in the development of quantum dot-based sensors and imaging agents (Tamang et al., 2011).

Mecanismo De Acción

- Ketamine, a related compound, has been studied extensively. It produces rapid antidepressant effects by antagonizing NMDA receptors on GABAergic interneurons, disinhibiting afferents to glutamatergic principal neurons, and increasing extracellular glutamate levels .

- A novel retrograde adenosinergic feedback mechanism mediates ketamine’s inhibitory effect on glutamate release. This involves presynaptic adenosine A1 receptors .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

(2R)-1-aminopropane-2-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2890995.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)

![[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2891005.png)

![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)

![3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2891016.png)